molecular formula C14H25Cl3O2 B3371612 Dodecyl trichloroacetate CAS No. 74339-50-7

Dodecyl trichloroacetate

Cat. No.: B3371612
CAS No.: 74339-50-7
M. Wt: 331.7 g/mol
InChI Key: LFBVFMYQESVNJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecyl trichloroacetate, also known as trichloroacetic acid dodecyl ester, is an organic compound with the molecular formula C14H25Cl3O2. It is a derivative of trichloroacetic acid, where the hydrogen atoms of the carboxyl group are replaced by a dodecyl group. This compound is primarily used in organic synthesis and various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dodecyl trichloroacetate can be synthesized through the esterification of trichloroacetic acid with dodecanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of trichloroacetic acid with dodecanol in the presence of an acid catalyst. The reaction mixture is heated to a specific temperature to achieve optimal reaction rates, and the product is purified through distillation or recrystallization to obtain a high-purity compound.

Types of Reactions:

    Hydrolysis: this compound can undergo hydrolysis in the presence of water and a base, such as sodium hydroxide, to yield trichloroacetic acid and dodecanol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form dodecyl alcohol and trichloroethanol.

    Substitution: It can participate in nucleophilic substitution reactions where the trichloromethyl group is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Hydrolysis: Sodium hydroxide, water, and heat.

    Reduction: Lithium aluminum hydride, ether solvent, and low temperatures.

    Substitution: Various nucleophiles (amines, thiols), solvents like ethanol or methanol, and mild heating.

Major Products Formed:

    Hydrolysis: Trichloroacetic acid and dodecanol.

    Reduction: Dodecyl alcohol and trichloroethanol.

    Substitution: Substituted trichloroacetates with different functional groups.

Scientific Research Applications

Dodecyl trichloroacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various esters and other derivatives.

    Biology: Employed in the study of lipid interactions and membrane dynamics due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

    Industry: Utilized in the production of surfactants, emulsifiers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of dodecyl trichloroacetate involves its interaction with various molecular targets, primarily through esterification and hydrolysis reactions. The compound can act as a surfactant, reducing surface tension and facilitating the formation of micelles in aqueous solutions. This property is particularly useful in applications involving emulsification and solubilization of hydrophobic compounds.

Comparison with Similar Compounds

    Trichloroacetic acid: A strong acid used in protein precipitation and cosmetic treatments.

    Dodecyl acetate: An ester used as a flavoring agent and in the production of perfumes.

    Dodecyl alcohol: A fatty alcohol used in the manufacture of detergents and surfactants.

Uniqueness of Dodecyl Trichloroacetate: this compound stands out due to its combination of a long hydrophobic dodecyl chain and a highly reactive trichloromethyl group. This unique structure imparts both hydrophobic and reactive properties, making it versatile for various applications in organic synthesis, industrial processes, and scientific research.

Properties

IUPAC Name

dodecyl 2,2,2-trichloroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25Cl3O2/c1-2-3-4-5-6-7-8-9-10-11-12-19-13(18)14(15,16)17/h2-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBVFMYQESVNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(Cl)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286478
Record name Dodecyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74339-50-7
Record name NSC46004
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46004
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dodecyl trichloroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trichloroacetic acid lauryl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecyl trichloroacetate
Reactant of Route 2
Reactant of Route 2
Dodecyl trichloroacetate
Reactant of Route 3
Reactant of Route 3
Dodecyl trichloroacetate
Reactant of Route 4
Reactant of Route 4
Dodecyl trichloroacetate
Reactant of Route 5
Reactant of Route 5
Dodecyl trichloroacetate
Reactant of Route 6
Reactant of Route 6
Dodecyl trichloroacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.